2-Iodopyrimidine-5-carbaldehyde
Overview
Description
2-Iodopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₅H₃IN₂O. It is a pyrimidine derivative, where the pyrimidine ring is substituted with an iodine atom at the 2-position and an aldehyde group at the 5-position.
Preparation Methods
The synthesis of 2-Iodopyrimidine-5-carbaldehyde typically involves the iodination of pyrimidine derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack reagent for the formylation of pyrimidine oxo derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Iodopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodopyrimidine-5-carbaldehyde is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Iodopyrimidine-5-carbaldehyde in biological systems is not well-documented. its reactivity and ability to form various derivatives suggest it may interact with biological molecules through covalent bonding or non-covalent interactions, affecting molecular pathways and targets.
Comparison with Similar Compounds
Similar compounds to 2-Iodopyrimidine-5-carbaldehyde include other iodinated pyrimidines and pyrimidine carbaldehydes. For example:
2-Iodopyrimidine: Lacks the aldehyde group but shares the iodine substitution.
5-Formylpyrimidine: Contains the aldehyde group but lacks the iodine substitution.
Properties
IUPAC Name |
2-iodopyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKACNIPNNUNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.